molecular formula C10H13N4Na3O12P2 B13796317 Inosine-5,-diphosphate disodium salt

Inosine-5,-diphosphate disodium salt

Cat. No.: B13796317
M. Wt: 512.15 g/mol
InChI Key: NXYWEBMWTONTES-KWIZKVQNSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine-5’-diphosphate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized through the phosphorylation of inosine monophosphate. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate .

Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce inosine monophosphate, which is then chemically phosphorylated to produce the diphosphate form. The final product is purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine-5’-diphosphate trisodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and other enzymes involved in nucleotide metabolism.

    Biology: It serves as a precursor in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology experiments.

    Medicine: The compound is investigated for its potential therapeutic effects in treating metabolic disorders and as a component in drug formulations.

    Industry: It is used in the production of nucleotide-based supplements and as a flavor enhancer in the food industry.

Mechanism of Action

Inosine-5’-diphosphate trisodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as nucleotidases, which catalyze the hydrolysis of nucleotides. The compound also plays a role in signal transduction by acting as a secondary messenger in cellular processes. Its molecular targets include enzymes involved in nucleotide metabolism and receptors that mediate cellular responses .

Comparison with Similar Compounds

Uniqueness: Inosine-5’-diphosphate trisodium salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various metabolic pathways, making it a versatile compound in biochemical research .

Biological Activity

Inosine-5-diphosphate disodium salt (IDP) is a purine nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

Chemical Structure and Properties

Inosine-5-diphosphate disodium salt has the following chemical structure:

  • Molecular Formula: C10H12N4Na2O11P2C_{10}H_{12}N_4Na_2O_{11}P_2
  • Molecular Weight: 472.15 g/mol
  • CAS Number: 54735-61-4

The compound exists as a white to off-white powder and is soluble in water. It is commonly used in biochemical research due to its role as a substrate in various enzymatic reactions.

IDP exhibits several biological activities through distinct mechanisms:

  • Transcription Regulation:
    • IDP has been shown to disrupt the interaction between nucleoside diphosphate kinase (NM23-H2) and G-Quadruplex structures at the c-MYC promoter, leading to downregulation of c-MYC transcription. This mechanism is crucial in cancer biology, as c-MYC is often overexpressed in tumors .
  • Immunomodulatory Effects:
    • Inosine and its derivatives, including IDP, have demonstrated immunomodulatory properties, enhancing anti-inflammatory responses and promoting tissue repair following injury. These effects are mediated through modulation of oxidative stress and inflammatory pathways .
  • Metabolic Regulation:
    • Research indicates that IDP influences metabolic pathways, particularly in the context of lipid metabolism. High doses of IDP have been associated with lipohyperplasia and non-alcoholic fatty liver disease (NAFLD) in animal models, suggesting a potential role in metabolic syndrome .

Case Study 1: Cancer Cell Line Research

A study investigated the effects of IDP on MDAMB-231 breast cancer cells. The results showed that IDP effectively inhibited c-MYC transcription by disrupting NM23-H2-Pu27-GQ interactions without affecting NM23-H2 kinase activity. This suggests a novel approach for targeting transcriptional regulation in cancer therapy .

Case Study 2: Metabolic Dysfunction

In a mouse model, administration of Inosine-5-monophosphate (IMP), a related compound, led to significant metabolic dysfunction characterized by increased triglyceride accumulation in the liver. The study highlighted the importance of dosage, as lower doses did not induce adverse effects while higher doses resulted in severe metabolic disturbances .

Study Findings Implications
NM23-H2 InteractionIDP inhibits c-MYC transcriptionPotential cancer therapy target
Metabolic DysfunctionHigh doses lead to NAFLDCaution in dietary supplementation

Therapeutic Applications

  • Cancer Therapy:
    • Targeting NM23-H2 with IDP could offer a new strategy for cancer treatment by downregulating oncogenes like c-MYC.
  • Metabolic Disorders:
    • Understanding the metabolic effects of IDP may inform dietary recommendations and therapeutic strategies for conditions such as obesity and diabetes.
  • Neuroprotection:
    • Inosine has been linked to neuroprotective effects, suggesting that IDP may also have applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C10H13N4Na3O12P2

Molecular Weight

512.15 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate

InChI

InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

NXYWEBMWTONTES-KWIZKVQNSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.